3-(Difluoromethyl)-4-(piperidin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-4-(piperidin-1-yl)aniline is an organic compound that features a difluoromethyl group and a piperidinyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline typically involves the introduction of the difluoromethyl group and the piperidinyl group onto the aniline ring. One common method involves the reaction of 4-(piperidin-1-yl)aniline with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-4-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group or the piperidinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of difluoromethylated quinones.
Reduction: Formation of difluoromethylated anilines.
Substitution: Formation of substituted anilines with various functional groups.
Scientific Research Applications
3-(Difluoromethyl)-4-(piperidin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Difluoromethyl)-4-(piperidin-1-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the piperidinyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-4-(piperidin-1-yl)aniline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Piperidin-1-yl)aniline: Lacks the difluoromethyl group.
3-(Difluoromethyl)aniline: Lacks the piperidinyl group.
Uniqueness
3-(Difluoromethyl)-4-(piperidin-1-yl)aniline is unique due to the presence of both the difluoromethyl and piperidinyl groups, which can confer distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability, while the piperidinyl group can improve solubility and binding interactions.
Properties
IUPAC Name |
3-(difluoromethyl)-4-piperidin-1-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2/c13-12(14)10-8-9(15)4-5-11(10)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPMLUCVNLWFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.